molecular formula C19H18O4 B7738570 3-(4-tert-butylphenoxy)-7-hydroxy-4H-chromen-4-one

3-(4-tert-butylphenoxy)-7-hydroxy-4H-chromen-4-one

Cat. No.: B7738570
M. Wt: 310.3 g/mol
InChI Key: DBSUQCMSFCRNFU-UHFFFAOYSA-N
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Description

3-(4-tert-Butylphenoxy)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a chromenone core with a tert-butylphenoxy group at the 3-position and a hydroxyl group at the 7-position, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenoxy)-7-hydroxy-4H-chromen-4-one typically involves the reaction of 4-tert-butylphenol with appropriate chromenone precursors under controlled conditions. One common method includes the use of a base-catalyzed etherification reaction, where 4-tert-butylphenol reacts with 7-hydroxy-4H-chromen-4-one in the presence of a strong base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-Butylphenoxy)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chromenone core can be reduced to a dihydro derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butylphenoxy group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of 7-keto-4H-chromen-4-one derivatives

    Reduction: Formation of dihydrochromenone derivatives

    Substitution: Formation of substituted phenoxy derivatives

Scientific Research Applications

3-(4-tert-Butylphenoxy)-7-hydroxy-4H-chromen-4-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a potential MAO B inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine. This inhibition can lead to increased dopamine levels in the brain, which is beneficial in the treatment of Parkinson’s disease . Additionally, its antagonistic effect on histamine H3 receptors can modulate histamine release and influence various physiological processes .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(4-tert-butylphenoxy)-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O4/c1-19(2,3)12-4-7-14(8-5-12)23-17-11-22-16-10-13(20)6-9-15(16)18(17)21/h4-11,20H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSUQCMSFCRNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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